Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate
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Overview
Description
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate is an organic compound that belongs to the azulene family Azulenes are known for their unique blue color and aromatic properties
Preparation Methods
The synthesis of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with azulene, a bicyclic aromatic hydrocarbon.
Functionalization: The azulene is functionalized by introducing a cyanomethyl group at the 4-position and an ethyl ester group at the 1-position.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, where the cyanomethyl group is replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with cellular membranes and proteins.
Comparison with Similar Compounds
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate can be compared with other azulene derivatives and cyanoacetylated compounds:
Similar Compounds: Examples include Ethyl 2-cyano-3-phenylacrylate and 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness: The unique combination of the azulene core with the cyanomethyl and ethyl ester groups gives this compound distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
194344-24-6 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate |
InChI |
InChI=1S/C16H15NO2/c1-3-19-16(18)15-11(2)10-14-12(8-9-17)6-4-5-7-13(14)15/h4-7,10H,3,8H2,1-2H3 |
InChI Key |
QURCAGTYUSNGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C1=CC=CC=C2CC#N)C |
Origin of Product |
United States |
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